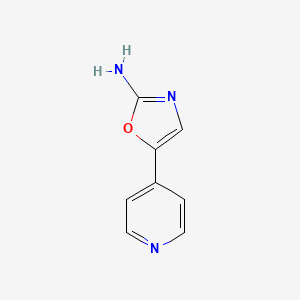

5-(Pyridin-4-yl)oxazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRRIUJIVYWYRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of 5-(Pyridin-4-yl)oxazol-2-amine: A Technical Guide to Target Identification and Validation

Executive Summary

The confluence of a pyridine ring and an oxazole core creates a scaffold of significant interest in contemporary drug discovery. This technical guide delineates a comprehensive, multi-pronged strategy for the elucidation of the biological targets of the novel compound, 5-(Pyridin-4-yl)oxazol-2-amine. While direct empirical data for this specific molecule is nascent, its structural motifs are prevalent in a multitude of bioactive agents, particularly kinase inhibitors. This document provides researchers, scientists, and drug development professionals with a robust framework for target identification, validation, and preliminary mechanism of action studies, thereby paving the way for its potential therapeutic application. Our approach is rooted in a logical progression from predictive computational methodologies to rigorous biochemical and cell-based validation, ensuring a high degree of scientific integrity and translational relevance.

Introduction: The Promise of the Pyridinyl-Oxazole Scaffold

The pyridine moiety is a cornerstone in medicinal chemistry, frequently embedded in molecules designed to interact with ATP-binding sites of protein kinases.[1] Similarly, the oxazole ring is recognized as a "privileged structure," offering metabolic stability and diverse interaction capabilities, contributing to a wide spectrum of biological activities, including anti-inflammatory and anti-cancer effects.[2] The amalgamation of these two pharmacophores in this compound suggests a strong hypothesis for its potential as a modulator of intracellular signaling pathways, most notably those regulated by protein kinases.

Compounds with similar structural features, such as vicinal phenyl/pyridin-4-yl systems connected to a five-membered heterocyclic core, have been investigated as potential p38α MAP kinase inhibitors.[3][4] Furthermore, related aminopyrimidine and aminothiazole structures have demonstrated potent inhibition of kinases like Aurora A and B.[5] This guide, therefore, will primarily focus on a systematic approach to identify and validate protein kinases as potential targets of this compound, while remaining cognizant of other potential target classes.

Tier 1: In Silico Target Prediction - Charting the Druggable Landscape

Before embarking on resource-intensive experimental work, a computational pre-assessment can provide invaluable direction. This initial phase aims to generate a prioritized list of putative targets based on structural and electronic complementarity.

Molecular Docking in Kinase ATP-Binding Sites

The foundational hypothesis posits that this compound acts as a kinase inhibitor. A logical first step is to perform molecular docking simulations against a comprehensive library of human kinase crystal structures.

Causality of Experimental Choice: The ATP-binding pocket of kinases, while conserved in its core fold, exhibits subtle but critical variations in size, shape, and residue composition. These differences can be exploited to achieve inhibitor selectivity. Docking will allow for the prediction of binding affinity and the identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and individual kinases.

Experimental Protocol: Kinase-Targeted Molecular Docking

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Assign appropriate atom types and partial charges using a force field such as AMBER or MMFF94.

-

Explore different protonation states of the 2-amino group and the pyridine nitrogen at physiological pH.

-

-

Receptor Preparation:

-

Source a curated library of high-resolution human kinase crystal structures from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to titratable residues.

-

Define the binding site based on the location of the co-crystallized ligand or using pocket detection algorithms.

-

-

Docking Simulation:

-

Employ a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

-

Perform flexible ligand-rigid receptor docking. For enhanced accuracy, allow for limited flexibility of key side chains in the binding pocket.

-

Generate multiple binding poses for each kinase-ligand pair.

-

-

Post-Docking Analysis:

-

Rank the kinases based on the predicted binding energy (docking score).

-

Visually inspect the top-scoring poses to assess the quality of the interactions. Look for hydrogen bonds with the hinge region, a hallmark of many kinase inhibitors.

-

Prioritize kinases that exhibit favorable and geometrically sound binding modes.

-

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling can identify the essential 3D arrangement of chemical features required for biological activity. This can be used to screen for other potential targets that share a similar pharmacophoric space.

Causality of Experimental Choice: If a set of known inhibitors for a particular kinase family shares structural similarities with this compound, a pharmacophore model can be constructed. This model can then be used to virtually screen large compound databases to identify molecules with similar activity, and conversely, to predict if our compound of interest fits the pharmacophore of known kinase inhibitor classes.

Tier 2: Biochemical Assays - From Prediction to In Vitro Validation

The prioritized list of putative targets from the in silico analysis must be subjected to rigorous biochemical validation. This tier aims to confirm direct binding and quantify the inhibitory activity of this compound against purified enzymes.

Primary Screening: Broad Kinome Profiling

To cast a wide net and identify potential off-target effects early, a broad kinase panel screen is the preferred initial step.

Causality of Experimental Choice: Kinome profiling provides a global view of the compound's selectivity.[6][7] By simultaneously assaying a large number of kinases (often >300), we can rapidly identify the most sensitive targets and gain insights into the compound's selectivity profile.[6] This is crucial for predicting potential therapeutic windows and off-target toxicities. Several commercial services offer kinome profiling, providing rapid and standardized results.[6]

Experimental Protocol: Kinome Profiling

-

Compound Submission:

-

Provide a high-purity sample of this compound to a specialized contract research organization (CRO).

-

Specify the desired screening concentration (typically 1-10 µM).

-

-

Assay Principle (Example: Radiometric Assay):

-

Individual kinases are incubated with a generic substrate (e.g., myelin basic protein) and radiolabeled ATP ([γ-³²P]ATP).

-

The reaction is initiated by the addition of the kinase.

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The assay is performed in the presence and absence of this compound to determine the percent inhibition.

-

-

Data Analysis:

-

Results are typically presented as a percentage of inhibition for each kinase at the tested concentration.

-

A "hit" is defined as a kinase whose activity is inhibited above a certain threshold (e.g., >50% inhibition).

-

Secondary Assays: IC50 Determination and Mechanism of Inhibition

For the "hit" kinases identified in the primary screen, detailed enzymatic assays are performed to determine the half-maximal inhibitory concentration (IC50) and to elucidate the mechanism of inhibition.

Causality of Experimental Choice: The IC50 value is a quantitative measure of a compound's potency.[8] Understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) provides critical insights into how the compound interacts with its target and guides future optimization efforts.

Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

-

Reagent Preparation:

-

Prepare a serial dilution of this compound.

-

Prepare a solution of the purified kinase, its specific substrate peptide, and ATP at a concentration close to its Km.

-

-

Kinase Reaction:

-

In a multi-well plate, combine the kinase, substrate, and ATP with the various concentrations of the inhibitor.

-

Include appropriate controls (no inhibitor, no enzyme).

-

Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period.

-

-

Signal Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.[9]

-

Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction.[9]

-

The amount of generated ADP is directly proportional to the kinase activity and is measured as a luminescent signal.[9]

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description | Typical Value Range |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% | nM to µM |

| Ki | Inhibition constant, a measure of the inhibitor's binding affinity | nM to µM |

| Mechanism of Inhibition | How the inhibitor interacts with the enzyme and substrate | Competitive, Non-competitive, Uncompetitive, Mixed |

Table 1: Key Parameters from Secondary Biochemical Assays

Tier 3: Cell-Based Assays - Probing Biological Function and Target Engagement

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can enter cells, engage its target in a physiological context, and elicit a functional response.[10][11]

Target Engagement in a Cellular Milieu

Confirming that the compound binds to its intended target within intact cells is a critical validation step.

Causality of Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement.[12] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This provides direct evidence of target binding in a complex cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Treat cultured cells with this compound or a vehicle control.

-

-

Thermal Challenge:

-

Aliquot the cell lysates into different tubes and heat them to a range of temperatures.

-

-

Protein Extraction and Analysis:

-

Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

Phenotypic and Pathway-Specific Assays

The ultimate goal is to understand the functional consequences of target inhibition. The choice of these assays is entirely dependent on the identity of the validated kinase target and its known biological roles.

Causality of Experimental Choice: These assays connect target inhibition to a measurable cellular outcome. For example, if the target kinase is involved in cell cycle progression, a cell proliferation assay would be appropriate. If the target is part of a known signaling cascade, a Western blot for a downstream phosphorylation event would be highly informative.

Examples of Phenotypic Assays:

-

Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the compound's effect on cancer cell growth if the target is an oncogenic kinase.

-

Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To determine if the compound induces programmed cell death.

-

Signaling Pathway Analysis (Western Blotting): To measure the phosphorylation status of downstream substrates of the target kinase. For instance, if the target is a MAP kinase, probing for the phosphorylation of downstream effectors like p38 or ERK would be relevant.

Figure 1: A streamlined workflow for target identification and validation.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

While this guide focuses on the initial target identification of this compound, it is crucial to acknowledge the next logical step: establishing a structure-activity relationship (SAR). By synthesizing and testing analogues of the parent compound, researchers can:

-

Improve Potency: Identify modifications that enhance binding affinity to the primary target.

-

Enhance Selectivity: Engineer out interactions with off-target kinases to minimize potential side effects.

-

Optimize Physicochemical Properties: Fine-tune properties like solubility and cell permeability to improve drug-like characteristics.

Conclusion and Future Perspectives

The journey from a promising chemical scaffold to a validated therapeutic lead is a meticulous process of hypothesis generation and rigorous experimental validation. This technical guide has outlined a systematic and logical workflow for the deconvolution of the biological targets of this compound. By integrating computational predictions with multi-tiered biochemical and cell-based assays, researchers can efficiently identify and validate its primary targets, elucidate its mechanism of action, and lay a solid foundation for future preclinical and clinical development. The pyridinyl-oxazole core holds significant promise, and the application of the principles and protocols detailed herein will be instrumental in unlocking its full therapeutic potential.

References

- Wang, Y., Wan, R., Han, F., Wang, P., & Wang, B. (n.d.). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine.

-

Mavridis, E., Bermperoglou, E., Pontiki, E., & Hadjipavlou-Litina, D. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3173. [Link]

- Abu Thaher, B., et al. (n.d.). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.

-

Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(15), 5589-5600. [Link]

- Abu Thaher, B., et al. (n.d.). 5-(4-Fluoro-phen-yl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine.

- Jacoby, E., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. ACS Medicinal Chemistry Letters, 13(10), 1638-1645.

-

Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894-5899. [Link]

- Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(2), 29-38.

-

Zarghi, A., & Arfaei, S. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(17), 6491. [Link]

-

Aslam, M., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(35), 22891-22906. [Link]

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Oncolines B.V. (2024). Kinome Profiling.

- Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.

- Wang, C. (2017). How to validate small-molecule and protein interactions in cells?.

- van den Brink, N. J., & van den Heuvel, S. J. (2006). Kinome Profiling. Combinatorial Chemistry & High Throughput Screening, 9(4), 269-278.

- Precision for Medicine. (n.d.). Cell-Based Assays and Imaging.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- BMG LABTECH. (2020). Kinase assays.

- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.

- Sygnature Discovery. (n.d.). Cell Based Assays Development.

- PNAS. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D.

- MDPI. (n.d.).

- Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling.

- Eurofins Discovery. (n.d.). KINOMEscan Technology.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4-Fluoro-phen-yl)-4-(4-pyrid-yl)-1,3-oxazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 7. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Pyridin-4-yl)oxazol-2-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(pyridin-4-yl)oxazol-2-amine scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its structural composition, featuring a pyridine ring linked to an amino-oxazole core, presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and potential for diverse chemical modifications. This guide provides a comprehensive review of the available literature concerning the synthesis, chemical properties, and prospective biological activities of this compound and its derivatives. While direct research on this specific molecule is emerging, this document synthesizes information from closely related analogues to offer valuable insights for researchers and drug development professionals. We will delve into plausible synthetic routes, explore potential therapeutic applications with a focus on kinase inhibition, and provide detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Chemical and Biological Significance of the Pyridinyl-Oxazole Scaffold

The fusion of pyridine and oxazole rings in a single molecular entity creates a scaffold with considerable therapeutic potential. The pyridine moiety, a common feature in many approved drugs, is known to participate in hydrogen bonding and can be crucial for target engagement. The oxazole ring, another privileged structure in medicinal chemistry, offers a stable aromatic system that can be readily functionalized. The 2-amino substitution on the oxazole ring provides an additional site for hydrogen bond donation, further enhancing the molecule's ability to interact with biological targets.

Derivatives of similar heterocyclic systems have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and anticancer properties. For instance, compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been investigated as potential p38α MAP kinase inhibitors[1]. Furthermore, the broader class of oxazole-containing compounds has been a cornerstone in the development of various therapeutic agents[2][3]. This guide will, therefore, extrapolate from the existing knowledge on related structures to build a comprehensive profile of this compound.

Synthetic Strategies for this compound and its Analogues

While the direct synthesis of this compound is not extensively documented in publicly available literature, several established synthetic methodologies for analogous 2-amino-oxazoles can be adapted. The following section outlines plausible and efficient synthetic pathways.

General Synthetic Approach: Hantzsch-Type Synthesis

A common and versatile method for the synthesis of the oxazole ring is the Hantzsch synthesis and its variations. A plausible retro-synthetic analysis for this compound is depicted below.

Caption: Retrosynthetic analysis for this compound.

A practical synthetic protocol based on this approach is detailed below.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine (An Analogous Procedure)

This protocol is adapted from the synthesis of a structurally similar compound, 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, and can likely be modified for the synthesis of the title compound by using the appropriate starting materials[1].

Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide

-

Rationale: This step creates the α-haloketone precursor necessary for the Hantzsch-type cyclization. The hydrobromide salt is often isolated for improved stability and handling.

-

Procedure:

-

To a solution of 4-acetylpyridine in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add bromine dropwise at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, will precipitate out of the solution.

-

Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

-

Step 2: Cyclization to form the 2-Amino-oxazole Ring

-

Rationale: This is the key cyclization step where the α-haloketone reacts with a source of the amino group (urea or cyanamide) to form the 2-amino-oxazole ring. Microwave-assisted synthesis can significantly reduce reaction times[1].

-

Procedure:

-

In a microwave-safe vessel, combine 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide and urea.

-

Add a suitable solvent, such as ethanol or DMF.

-

Seal the vessel and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120-150 °C for 10-30 minutes).

-

After cooling, the reaction mixture is typically poured into water or a basic solution to precipitate the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₇N₃O | Based on chemical structure |

| Molecular Weight | ~161.16 g/mol | Calculated from the molecular formula |

| LogP | 1.0 - 2.0 | Estimated based on the polarity of the pyridine and amino-oxazole moieties |

| Hydrogen Bond Donors | 1 (from the amino group) | Structural analysis |

| Hydrogen Bond Acceptors | 3 (from the pyridine nitrogen and oxazole nitrogen and oxygen) | Structural analysis |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Presence of polar functional groups |

Structural Elucidation: The structure of synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons from the pyridine ring and a characteristic singlet for the amino protons.

-

¹³C NMR: Will show distinct signals for the carbon atoms of the pyridine and oxazole rings.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight.

-

FT-IR: Characteristic peaks for N-H stretching of the amine, C=N stretching of the pyridine and oxazole rings, and C-O-C stretching of the oxazole ring would be observed.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is scarce, the known activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential, particularly as a kinase inhibitor.

Kinase Inhibition: A Promising Avenue

Many small molecules containing pyridine and five-membered heterocyclic rings are potent kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

-

Aurora Kinase Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural motif, have been identified as potent inhibitors of Aurora A and B kinases[4]. These kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

CDK Inhibition: N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown potential as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[5]. CDK2 dysregulation is implicated in several types of cancer.

-

p38α MAP Kinase Inhibition: As previously mentioned, compounds with a vicinal phenyl/pyridin-4-yl system attached to a five-membered heterocycle are potential p38α MAP kinase inhibitors[1].

Caption: Potential kinase targets of this compound.

Other Potential Therapeutic Areas

-

Antimicrobial Activity: Various oxazole and pyridine derivatives have demonstrated antimicrobial and antifungal properties[6][7]. The this compound scaffold could be explored for its potential against a range of pathogens.

-

Anticancer Activity: Beyond kinase inhibition, related heterocyclic compounds have shown cytotoxic effects against various cancer cell lines through other mechanisms[8][9].

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The synthetic routes outlined in this guide, based on established chemical principles and analogous transformations, provide a solid foundation for the synthesis of this core structure and a library of its derivatives.

The primary area for future investigation should be the comprehensive biological evaluation of this compound. A thorough kinase screening panel would be instrumental in identifying its primary targets and selectivity profile. Subsequent structure-activity relationship (SAR) studies, involving systematic modifications of the pyridine and oxazole rings, will be crucial for optimizing potency and pharmacokinetic properties.

References

- WO2011007324A1 - Pyridin-4-yl derivatives - Google P

-

Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC - NIH. (URL: [Link])

-

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - NIH. (URL: [Link])

-

Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid - SciELO. (URL: [Link])

-

Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - NIH. (URL: [Link])

-

(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. (URL: [Link])

- CN105130973B - 5- pyridine radicals -2- amino-benzo [d] oxazole derivatives and its preparation method and application - Google P

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and their Molecular Docking Studies - ResearchGate. (URL: [Link])

-

4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine - PubMed Central. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (URL: [Link])

-

Naturally Occurring Oxazole-Containing Peptides - MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (URL: [Link])

-

5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC - NIH. (URL: [Link])

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for - Semantic Scholar. (URL: [Link])

-

5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - MDPI. (URL: [Link])

-

4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (URL: [Link])

-

US10239882B2 - Substituted 5-methyl-[10][11][12]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents. (URL: )

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (URL: [Link])

-

Synthesis of amino acids and related compounds. 29. Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC - NIH. (URL: [Link])

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P

-

Chemistry and Pharmacological Applications of 1,3-Oxazoles | Request PDF. (URL: [Link])

-

Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents - ResearchGate. (URL: [Link])

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

-

Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (URL: [Link])

- EP3331880A4 - N- (PYRIDIN-2-YL) -4- (THIAZOL-5-YL)

-

5-(3-Pyridinyl)-2-furanmethanamine - CAS Common Chemistry. (URL: [Link])

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. (URL: [Link])

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: [Link])

-

Pyridin-3-yl 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | C23H22N4O3S | CID 127047752 - PubChem. (URL: [Link])

-

5-nitro-6-(4-(pyridin-2-ylthio)piperidin-1-yl)pyrimidin-4-amine - PubChem. (URL: [Link])

Sources

- 1. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105130973B - 5- pyridine radicals -2- amino-benzo [d] oxazole derivatives and its preparation method and application - Google Patents [patents.google.com]

- 9. brieflands.com [brieflands.com]

- 10. WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]

- 11. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

The Therapeutic Renaissance of Pyridinyl-Oxazole Scaffolds: A Technical Guide for Drug Discovery

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – motifs that demonstrate a remarkable capacity to bind to a diverse array of biological targets, thereby exhibiting a wide spectrum of therapeutic activities. The pyridinyl-oxazole core is a quintessential example of such a scaffold. Its unique electronic properties, conformational flexibility, and hydrogen bonding capabilities make it a versatile platform for the design of novel therapeutics. This technical guide serves as an in-depth exploration of the pyridinyl-oxazole scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological activities, and therapeutic potential. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower your drug discovery endeavors.

The Pyridinyl-Oxazole Core: A Symphony of Structure and Function

The fusion of a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, with an oxazole ring, a five-membered aromatic heterocycle with nitrogen and oxygen atoms, creates a unique chemical entity with a rich pharmacological profile. The pyridine moiety often imparts aqueous solubility and can act as a hydrogen bond acceptor, while the oxazole ring can participate in various non-covalent interactions and serves as a bioisostere for amide or ester groups.[1] This combination has led to the development of pyridinyl-oxazole derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Potential: Targeting the Pillars of Malignancy

The pyridinyl-oxazole scaffold has emerged as a formidable weapon in the fight against cancer, with derivatives demonstrating efficacy against a range of cancer cell lines.[2] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mode of anticancer activity for many pyridinyl-oxazole compounds is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.

-

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition: Certain heptaheteroaryl compounds incorporating oxazole and pyridine units have been identified as potent inhibitors of ROCK-2 kinase.[3][4] ROCK kinases are involved in regulating cellular processes such as motility, morphology, and contraction, all of which are critical for tumor invasion and metastasis.[4] The inhibition of ROCK-2 by these compounds leads to the dephosphorylation of its substrates, a decrease in stress fibers and focal adhesions, and the induction of neurite-like extensions, ultimately impairing cancer cell migration and proliferation.[3]

-

Other Kinase Targets: The versatility of the pyridinyl-oxazole scaffold allows for its adaptation to target a variety of other kinases implicated in cancer, such as p38 MAP kinase and Pim kinases.[5][6] The structure-activity relationship (SAR) studies often reveal that substitutions on both the pyridine and oxazole rings can significantly influence potency and selectivity.[1]

Caption: Inhibition of the ROCK signaling pathway by pyridinyl-oxazole compounds.

G-Quadruplex Stabilization: A Novel Anticancer Strategy

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. They are often found in the promoter regions of oncogenes and at telomeres, making them attractive targets for anticancer drug development. Acyclic pyridyl polyoxazoles have been identified as selective G-quadruplex stabilizing compounds.[7][8] By binding to and stabilizing these G4 structures, these molecules can interfere with DNA replication and transcription of oncogenes, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyridinyl-oxazole scaffold have provided valuable insights into the structural requirements for potent anticancer activity.

| Modification | Effect on Anticancer Activity | Reference(s) |

| Substitution on the Pyridine Ring | Introduction of -OMe, -OH, and -NH2 groups can enhance activity. Halogen atoms or bulky groups tend to decrease activity. | [1] |

| Isomeric Connectivity | Altering the connection point between the oxazole and pyridine rings can significantly impact G4-binding and kinase inhibition profiles. | [3] |

| Side Chains | Addition of amino side chains can modulate G-quadruplex binding affinity. | [3] |

| Urea Linker | Incorporation of a urea linker with a benzylic stereocenter can lead to potent ROCK inhibitors, with meta-substituents on the phenyl ring being favorable. | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for anticancer compounds.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Pyridinyl-oxazole test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the pyridinyl-oxazole compounds in complete culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Potential: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyridinyl-oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Several pyridinyl-oxazole and related heterocyclic compounds have been identified as potent and selective COX-2 inhibitors.[12][13]

Caption: Selective inhibition of COX-2 by pyridinyl-oxazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay provides a rapid and sensitive method for screening COX-2 inhibitors.

Materials:

-

COX-2, Human Recombinant

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

Pyridinyl-oxazole test compounds

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Reconstitute and dilute the COX-2 enzyme, arachidonic acid, and other kit components according to the manufacturer's instructions.[14]

-

Inhibitor Preparation: Prepare serial dilutions of the pyridinyl-oxazole test compounds and the positive control in COX Assay Buffer.

-

Reaction Setup: To each well of the 96-well plate, add the COX Assay Buffer, the test inhibitor or control, and the diluted COX-2 enzyme.[15]

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for a specified duration.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Defense

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The pyridinyl-oxazole scaffold has shown promise in the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplates

-

Pyridinyl-oxazole test compounds

-

Positive control antibiotic

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17]

-

Compound Dilution: Prepare serial twofold dilutions of the pyridinyl-oxazole compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Pyridinyl-Oxazole Scaffolds: Building the Core

Several synthetic routes have been developed for the construction of the pyridinyl-oxazole scaffold. The choice of method often depends on the desired substitution pattern.

Common Synthetic Strategies

-

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring.[19]

-

Van Leusen Reaction: This is a versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[20]

-

Condensation Reactions: The condensation of α-haloketones with amides is another common approach to form the oxazole ring.[19]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to attach the pyridine and oxazole rings.

Exemplary Synthetic Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde.

Materials:

-

Aldehyde (e.g., a pyridinecarboxaldehyde)

-

Tosylmethyl isocyanide (TosMIC)

-

Base (e.g., potassium carbonate or triethylamine)

-

Solvent (e.g., methanol, ethanol, or water with a phase-transfer catalyst like β-cyclodextrin)[20]

-

Reaction vessel

-

Stirring apparatus

-

Purification setup (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the aldehyde in the chosen solvent.

-

Addition of Reagents: Add the base to the solution, followed by the portion-wise addition of TosMIC.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-oxazole derivative.

Conclusion and Future Perspectives

The pyridinyl-oxazole scaffold represents a highly privileged and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer, inflammation, and infectious diseases. The ability to fine-tune the biological activity through systematic structural modifications makes this scaffold an exciting area for further research and development. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel biological targets, and leveraging computational methods to guide the design of next-generation pyridinyl-oxazole-based therapeutics. This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this remarkable scaffold into tangible clinical benefits.

References

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. [Link]

-

Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [Link]

-

MTT Cell Assay Protocol. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. PubMed. [Link]

-

Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. PMC. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

-

Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

-

Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Pyridine Linked Hydrazinyl Oxazoles / Imidazoles. AIP Publishing. [Link]

-

Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... ResearchGate. [Link]

-

A Quantitative Structure–Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PMC. [Link]

-

SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. Jetir.Org. [Link]

-

Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. YouTube. [Link]

-

Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm (RSC Publishing). [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

-

Polyetheroaryl Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. Preprints.org. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

-

Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes. PubMed Central. [Link]

-

Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]

-

Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 20. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of 5-(Pyridin-4-yl)oxazol-2-amine in Biological Matrices via LC-MS/MS

Strategic Overview

The quantification of 5-(Pyridin-4-yl)oxazol-2-amine presents a distinct set of bioanalytical challenges. As a "privileged scaffold" in kinase inhibitor discovery (e.g., VEGFR, p38 MAP kinase inhibitors) and antitubercular research, accurate measurement of this moiety is critical for determining pharmacokinetic (PK) profiles.

However, the molecule's physicochemical properties—specifically the basicity of the pyridine nitrogen combined with the polarity of the 2-aminooxazole core—create a "perfect storm" for chromatographic tailing and matrix suppression.

This guide moves beyond generic templates to provide a mechanism-based protocol . We prioritize Mixed-Mode Cation Exchange (MCX) for sample preparation and High-pH Reverse Phase Chromatography for separation. This combination ensures the removal of plasma phospholipids (the primary cause of ion suppression) and provides sharp, symmetrical peaks for low-level quantitation.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7]

| Property | Value (Approx) | Analytical Implication |

| Molecular Weight | 161.16 g/mol | Low mass range; requires high-purity solvents to avoid background noise interference. |

| pKa (Pyridine) | ~5.3 | Ionized at acidic pH; Neutral at pH > 7. |

| pKa (Aminooxazole) | ~2.5 - 4.0 | Weakly basic; contributes to polarity. |

| LogP | ~1.2 - 1.5 | Moderately polar; risk of early elution (ion suppression zone) on standard C18 at acidic pH. |

| Solubility | Low (Neutral) | High solubility in acidic media; ensure load samples are acidified. |

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

While Protein Precipitation (PPT) is faster, it fails to remove phospholipids, leading to significant matrix effects for this polar analyte. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the gold standard here. It leverages the basicity of the pyridine ring to "lock" the analyte onto the sorbent while washing away neutrals and acidic interferences.

Reagents

-

Sorbent: Oasis MCX or Strata-X-C (30 mg/1 cc).

-

Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Protocol

-

Pre-treatment:

-

Aliquot 100 µL of plasma/serum.[1]

-

Add 10 µL of Internal Standard (IS) solution (e.g., stable isotope-labeled analog or a structural analog like sulfamethoxazole if SIL is unavailable).

-

Add 300 µL of 2% Formic Acid . Vortex for 30s. Rationale: This acidifies the sample (pH < pKa), ensuring the pyridine nitrogen is fully protonated (positively charged).

-

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading:

-

Wash 1 (Acidic/Aqueous):

-

1 mL 2% Formic Acid .

-

Purpose: Removes proteins and polar interferences; analyte remains ionically bound.

-

-

Wash 2 (Organic/Neutral):

-

1 mL 100% Methanol .

-

Purpose:CRITICAL STEP. This removes neutral hydrophobic interferences and, most importantly, phospholipids . Since the analyte is ionically bound, it will not wash off with methanol.

-

-

Elution:

-

Reconstitution:

-

Evaporate eluate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (80:20).

-

Chromatographic Separation (LC)[5][12]

Standard acidic mobile phases (Formic acid/Water) often cause peak tailing for pyridines due to secondary interactions with residual silanols on the column. We utilize a High-pH Reverse Phase strategy.

-

Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Gemini NX-C18. Note: These columns are chemically engineered to withstand high pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH₄OH).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.00 | 5 | Hold for polar retention |

| 0.50 | 5 | Start Gradient |

| 3.00 | 95 | Elute Analyte |

| 4.00 | 95 | Wash Column |

| 4.10 | 5 | Re-equilibrate |

| 6.00 | 5 | End Run |

Rationale: At pH 10, the pyridine moiety (pKa ~5.3) is completely deprotonated (neutral). This increases its hydrophobicity, improving retention on the C18 column and eliminating silanol interactions, resulting in sharp, symmetrical peaks.

Mass Spectrometry (MS/MS) Detection[5][12][13]

Operate in Positive Electrospray Ionization (ESI+) mode. The amino-oxazole and pyridine nitrogens are excellent proton acceptors.

-

Source: ESI Positive

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 500°C

-

Cone Gas: 150 L/Hr

-

Desolvation Gas: 1000 L/Hr

MRM Transitions (Quantification):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Origin of Fragment |

| This compound | 162.2 | 120.1 | 30 | 22 | Loss of NCN (Oxazole ring cleavage) |

| Qualifier Transition | 162.2 | 79.1 | 30 | 35 | Pyridine ring cation |

| Qualifier Transition | 162.2 | 134.1 | 30 | 18 | Loss of CO |

Note: Collision energies are instrument-dependent (values above are typical for Waters Xevo TQ-S). Always perform a direct infusion optimization.

Workflow Visualization

The following diagrams illustrate the analytical logic and the specific SPE mechanism designed for this basic heterocycle.

Figure 1: End-to-end bioanalytical workflow emphasizing the critical acidification step prior to SPE.

Figure 2: The chemical logic of Mixed-Mode Cation Exchange (MCX) used to isolate the basic pyridine-oxazole.

Validation & Quality Control

To ensure compliance with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines, the following parameters must be assessed:

-

Selectivity: Analyze blank plasma from 6 different sources (including lipemic and hemolyzed) to ensure no interference at the retention time of the analyte (m/z 162.2) or IS.

-

Matrix Effect (ME):

-

Calculate ME Factor = (Peak Area of Analyte spiked post-extraction) / (Peak Area of Analyte in neat solution).

-

Target: 0.85 – 1.15. If < 0.8, phospholipids are suppressing the signal (re-optimize SPE Wash 2).

-

-

Linearity: Expected dynamic range: 1.0 ng/mL to 1000 ng/mL . Use a 1/x² weighting factor for regression.

-

Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Carryover must be < 20% of the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Peak Tailing | Secondary silanol interactions. | Ensure pH of mobile phase is > 9.5. Use a "Hybrid" particle column (BEH/Gemini). |

| Low Recovery | Analyte eluting in Wash 2. | Ensure Wash 2 is 100% Methanol (no acid/base). Ensure Load step was sufficiently acidic. |

| Signal Drift | Source contamination. | Divert LC flow to waste for the first 1.0 min and last 2.0 min of the gradient. |

References

-

U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Seminal work on MCX SPE for removing phospholipids).

-

Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

Methodology for structure-activity relationship (SAR) studies of 5-(Pyridin-4-yl)oxazol-2-amine analogs

An Application Guide to the Methodical Exploration of Structure-Activity Relationships for 5-(Pyridin-4-yl)oxazol-2-amine Analogs

Abstract

This document provides a comprehensive methodological framework for conducting Structure-Activity Relationship (SAR) studies on this compound analogs, a scaffold of significant interest in kinase inhibitor discovery. We move beyond a simple listing of procedures to deliver an integrated strategy that combines computational design, biochemical validation, and cell-based functional analysis. The protocols herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the rationale behind experimental choices and the technical details required to generate robust and interpretable SAR data.

Introduction: The Rationale for SAR in Kinase Inhibitor Discovery

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[1] For kinase inhibitors, the goal is to identify key structural features that enhance potency against the target kinase, improve selectivity across the kinome, and optimize pharmacokinetic properties.[2] The this compound core is a "privileged scaffold," meaning it contains structural motifs capable of interacting with multiple biological targets, particularly the ATP-binding site of protein kinases.[3] Compounds with a vicinal phenyl/pyridin-4-yl system connected to a five-membered heterocyclic core have been identified as potential p38α MAP kinase inhibitors, highlighting the therapeutic potential of this chemical class.[4]

A successful SAR campaign is not a linear process but an iterative cycle of design, synthesis, testing, and analysis. This guide will detail the methodologies for the "testing" and "analysis" phases, which are critical for generating the data that fuels the next design cycle.

The Integrated SAR Workflow: A Cyclical Approach

The exploration of SAR is a cyclical process where data from each stage informs the next. The objective is to move from a preliminary "hit" compound to a highly optimized "lead" with desirable drug-like properties. This iterative workflow ensures that resources are directed toward synthesizing and testing only the most promising analogs.

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

The Screening Cascade: From Target Binding to Cellular Function

A tiered approach to screening is essential for efficiency. Analogs first undergo high-throughput biochemical assays to confirm target interaction. Promising candidates then advance to more complex and lower-throughput cell-based assays to verify activity in a physiological context.

Tier 1: Primary Biochemical Assays

The initial goal is to quantify the direct interaction between the analog and the purified target kinase. This provides the cleanest measure of potency (e.g., IC₅₀ or Kᵢ).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for screening because it minimizes interference from compound autofluorescence.[5] The assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase's ATP binding pocket. A high TR-FRET signal indicates tracer binding, while a low signal indicates displacement by the test compound.[6][7]

Caption: Principle of the TR-FRET competitive binding assay.

Protocol: LanthaScreen™ TR-FRET Kinase Binding Assay

-

Reagent Preparation:

-

Prepare 5X Kinase Buffer (e.g., Thermo Fisher PV3189).

-

Prepare a 2X solution of the target kinase (e.g., p38α) in 1X Kinase Buffer.

-

Prepare a 2X solution of a suitable fluorescent tracer (e.g., Kinase Tracer 236) in 1X Kinase Buffer.

-

Prepare a 2X solution of the Terbium-labeled antibody (e.g., Tb-anti-GST) in 1X Kinase Buffer.

-

Perform a 3-fold serial dilution of the this compound analogs in DMSO, then dilute into 1X Kinase Buffer to create 4X final concentration stocks. The final DMSO concentration in the well should not exceed 1%.[5]

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X test compound dilution to the assay wells.

-

Add 5 µL of a 4X mixture of the tracer and antibody to all wells.

-

Initiate the binding reaction by adding 10 µL of the 2X kinase solution to all wells. Final volume is 20 µL.

-

Controls: Include "no inhibitor" wells (DMSO vehicle only) for high signal and "no kinase" wells for background.

-

-

Incubation and Reading:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled microplate reader (e.g., BMG LABTECH PHERAstar). Excite at 340 nm and read emissions at 495 nm (Terbium donor) and 520 nm (Tracer acceptor).[8]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).[8]

-

Normalize the data using the high and low controls.

-

Plot the normalized TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to any kinase. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[6] Inhibition results in less ADP production and therefore a lower light signal.[6]

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare 2X kinase/substrate solution: In kinase reaction buffer, mix the target kinase and its specific peptide substrate to 2X the final desired concentration.

-

Prepare 5X test compound dilutions in kinase reaction buffer from DMSO stocks.

-

-

Kinase Reaction (384-well plate format):

-

Add 2 µL of the 5X test compound to the wells.

-

Add 2 µL of a 5X ATP solution.

-

Initiate the reaction by adding 6 µL of the 2X kinase/substrate solution. Final volume is 10 µL.

-

Incubate at room temperature for the desired time (e.g., 60 minutes).

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent. This converts ADP to ATP and provides the luciferase/luciferin for light generation. Incubate for 30 minutes.

-

Read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Plot luminescence signal against the log of inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀.

-

Tier 2: Cell-Based Assays

These assays determine if the analogs can enter cells, engage the target kinase, and modulate its downstream signaling pathway. They provide a more physiologically relevant measure of potency (EC₅₀).

Principle: Western blotting can visualize the phosphorylation state of a kinase's downstream substrates. A potent inhibitor should decrease the level of phosphorylation of a key substrate in a dose-dependent manner. Using fluorescently labeled secondary antibodies allows for the simultaneous detection of multiple proteins on the same blot, such as a target protein and its phosphorylated form, which saves time and improves data quality.[9]

Sources

- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK [thermofisher.com]

Navigating the Preclinical Landscape: Application of a Novel AMPK Activator in a Murine Model of Metabolic Disease

Introduction: The Therapeutic Promise of AMPK Activation

Metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), a serine/threonine kinase that acts as a central energy sensor.[1][2] Activation of AMPK can trigger a cascade of downstream events that collectively enhance glucose uptake, promote fatty acid oxidation, and suppress lipid synthesis, making it a highly attractive therapeutic target for metabolic disorders.[2]

While a multitude of structurally diverse compounds are under investigation as AMPK activators, this document will focus on a representative molecule, (S)-5-(6-((6-amino-5-cyanopyridin-2-yl)thio)-2-methyl-1H-benzo[d]imidazol-1-yl)-2-methyl-2,3-dihydro-1H-inden-1-one (PF-06409577) , a potent and selective direct activator of AMPK. This compound, while structurally distinct from 5-(Pyridin-4-yl)oxazol-2-amine, for which there is limited public data, serves as an excellent case study due to its well-documented preclinical development in animal models of metabolic disease. Its pyridine-containing heterocyclic core structure also aligns with the broader chemical space of interest.

This guide provides a comprehensive overview of the application of PF-06409577 in a murine model of diet-induced obesity and insulin resistance, offering detailed protocols and insights for researchers in drug discovery and development.

Mechanism of Action: Direct Allosteric Activation of AMPK

PF-06409577 functions as a direct allosteric activator of AMPK. It binds to a pocket on the kinase domain of the catalytic α-subunit and the carbohydrate-binding module of the β-subunit, inducing a conformational change that promotes phosphorylation of Threonine 172 (Thr172) on the α-subunit by upstream kinases, such as LKB1. This phosphorylation is the canonical step for AMPK activation. Once activated, AMPK initiates a signaling cascade to restore cellular energy balance.

Caption: Signaling pathway of PF-06409577-mediated AMPK activation.

Application in a Diet-Induced Obesity (DIO) Mouse Model

The following protocols outline the use of PF-06409577 in a C57BL/6J mouse model of diet-induced obesity, a standard preclinical model for studying metabolic disease.

Experimental Workflow

Caption: Experimental workflow for evaluating PF-06409577 in a DIO mouse model.

Detailed Protocols

1. Animal Model Induction:

-

Strain: C57BL/6J male mice (6-8 weeks old).

-

Diet: Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks. A control group should be maintained on a standard chow diet.

-

Housing: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Monitoring: Monitor body weight and food intake weekly.

2. Compound Formulation and Administration:

-

Formulation: Prepare a suspension of PF-06409577 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be homogenized before each administration.

-

Dosage: Based on published studies, a typical oral dose for this class of compound might range from 3 to 30 mg/kg. Dose-ranging studies are recommended.

-

Administration: Administer the compound or vehicle control once daily via oral gavage.

3. In-Life Monitoring and Efficacy Endpoints:

-

Body Weight and Composition: Measure body weight weekly. At the end of the study, body composition (fat and lean mass) can be determined using techniques like DEXA or NMR.

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours.

-

Administer a baseline blood glucose measurement from the tail vein.

-

Administer a 2 g/kg glucose solution via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4 hours.

-

Administer a baseline blood glucose measurement.

-

Administer human insulin (0.75 U/kg) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

-

4. Terminal Procedures and Ex Vivo Analysis:

-

Blood Collection: At the end of the study, collect terminal blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

-

Plasma Biomarkers: Analyze plasma for levels of insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).

-

Tissue Collection: Harvest key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Flash-freeze in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting for p-AMPK and p-ACC, gene expression analysis, lipid content).

Summary of Experimental Parameters

| Parameter | Recommendation |

| Animal Model | C57BL/6J male mice on a high-fat diet (60% kcal fat) for 12-16 weeks |

| Compound | PF-06409577 |

| Formulation | Suspension in 0.5% methylcellulose |